

molecular structure of Lead(II) 2-ethylhexanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lead bis(2-ethylhexanoate)*

Cat. No.: *B1581210*

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of Lead(II) 2-Ethylhexanoate

Executive Summary

Lead(II) 2-ethylhexanoate is an organometallic compound of significant interest in materials science, catalysis, and industrial chemistry.^{[1][2]} Its utility as a precursor for advanced materials, a catalyst in polymerization, and a drying agent in coatings stems directly from its molecular structure and coordination chemistry.^{[3][4][5]} This guide provides a detailed examination of the compound's structural characteristics, synthesis, and characterization for researchers, scientists, and drug development professionals who may encounter this or similar metal carboxylates. We will delve into the nuanced coordination of the 2-ethylhexanoate ligand to the lead(II) center, which gives rise to various structural motifs, and present field-proven protocols for its synthesis and validation.

Chemical Identity and Physicochemical Properties

Lead(II) 2-ethylhexanoate, also known as **lead bis(2-ethylhexanoate)** or lead octoate, is the lead salt of 2-ethylhexanoic acid.^{[4][6][7]} It is a lead source that is soluble in non-aqueous organic solvents, a critical property for its application in metal-organic deposition and homogeneous catalysis.^{[1][8]} The compound is typically a colorless to light brown or yellowish, viscous liquid at room temperature.^{[5][9][10]}

Table 1: Key Chemical and Physical Properties

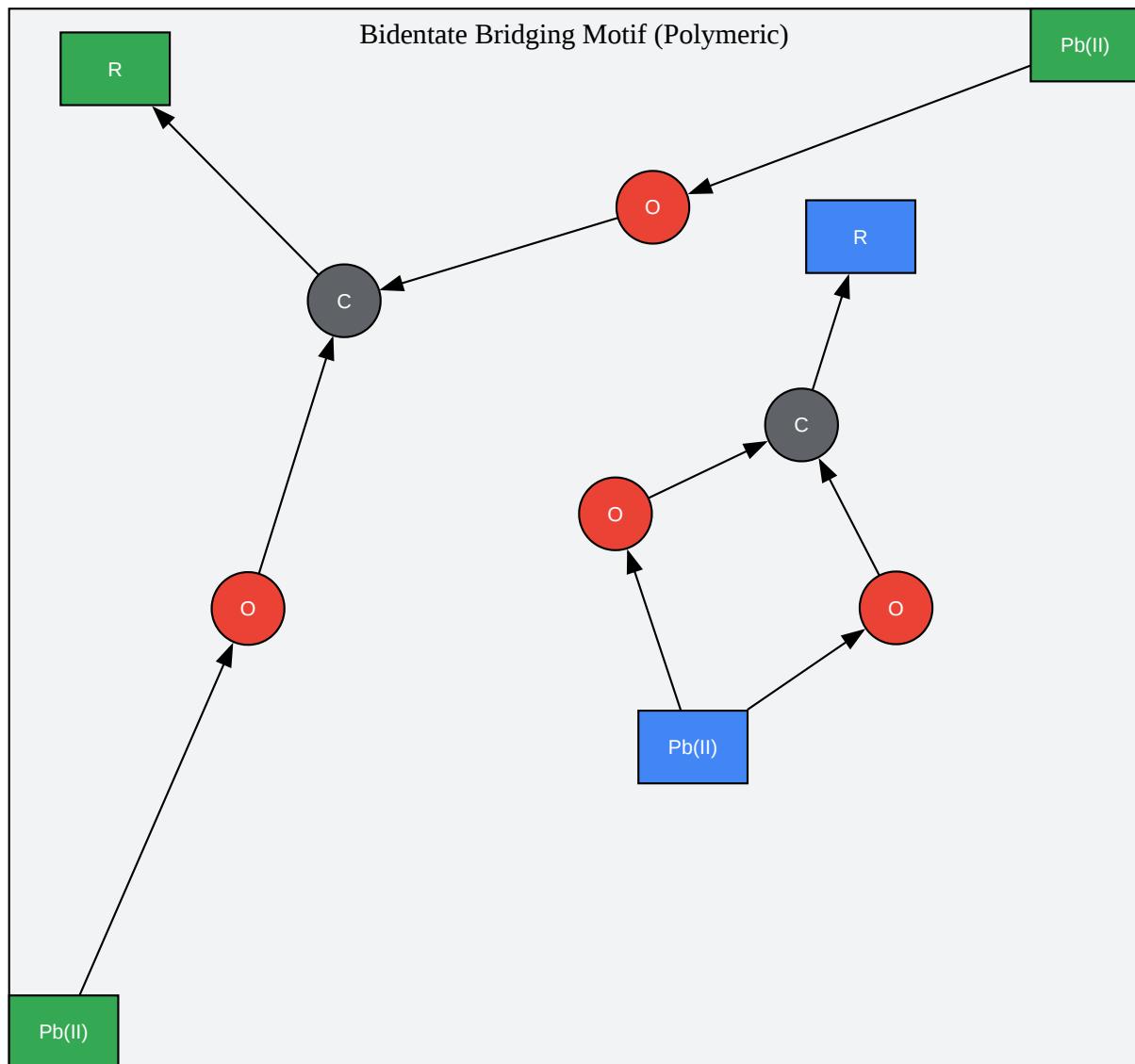
Property	Value	Source(s)
Primary CAS Number	301-08-6	[7][9][11]
Alternate CAS Number	16996-40-0	[6][12]
Molecular Formula	C ₁₆ H ₃₀ O ₄ Pb	[6][11]
Molecular Weight	493.61 g/mol	[8][10][11]
IUPAC Name	lead(2+) bis(2-ethylhexanoate)	[6][13]
Synonyms	Lead octoate, 2-Ethylhexanoic acid lead(II) salt	[4][6][7]
Appearance	Colorless to light brown viscous liquid	[9][10]
Density	~1.56 g/mL	[1][14]
Solubility	Insoluble in water; soluble in organic solvents	[1][8][14]

In-Depth Molecular Structure Analysis

The structure of lead(II) 2-ethylhexanoate is not a simple ionic salt but rather a complex coordination compound. The nature of the interaction between the carboxylate groups of the 2-ethylhexanoate ligands and the lead(II) cation dictates its physical properties and reactivity.

The Lead(II) Cation and 2-Ethylhexanoate Ligand

The central metal ion is lead in its +2 oxidation state (Pb²⁺). The ligands are two 2-ethylhexanoate anions (CH₃(CH₂)₃CH(C₂H₅)COO⁻).^[6] The stereocenter at the second carbon of the ligand introduces chirality, meaning the commercial material is typically a racemic mixture. The branched, eight-carbon aliphatic chain provides excellent solubility in nonpolar organic media.


Coordination Chemistry and Structural Motifs

The carboxylate group (-COO⁻) is a versatile ligand that can coordinate to a metal center in several ways. This versatility is the primary reason that the precise "molecular structure" can

vary depending on the physical state (solid, solution) and concentration.

- Monodentate Coordination: One oxygen atom of the carboxylate binds to the lead center.
- Bidentate Chelating: Both oxygen atoms of the same carboxylate ligand bind to a single lead center, forming a stable four-membered ring.
- Bidentate Bridging: The two oxygen atoms of the same carboxylate ligand bind to two different lead centers, creating a bridge. This is the causal mechanism for the formation of dimers, oligomers, or extended polymeric networks in the solid state or concentrated solutions.

Due to the tendency of carboxylates to form bridges, lead(II) 2-ethylhexanoate likely exists as a mixture of aggregated species rather than a simple monomer in its pure state. This aggregation influences its viscosity and reactivity.

[Click to download full resolution via product page](#)

Caption: Carboxylate coordination modes leading to different structural motifs.

Spectroscopic Characterization: A Self-Validating System

Direct structural elucidation by single-crystal X-ray diffraction is challenging due to the compound's viscous liquid nature. Therefore, spectroscopic methods are essential for routine characterization and validation of synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the formation of the lead salt and probing the coordination of the carboxylate group. The key diagnostic region is $1700\text{-}1400\text{ cm}^{-1}$.

- Starting Material (2-Ethylhexanoic Acid): A strong absorption band around 1710 cm^{-1} corresponding to the C=O stretch of the carboxylic acid dimer.
- Product (Lead(II) 2-ethylhexanoate): The sharp C=O band disappears and is replaced by two new bands:
 - Asymmetric stretch ($\nu_{as}(\text{COO}^-)$): Typically in the $1650\text{-}1540\text{ cm}^{-1}$ region.
 - Symmetric stretch ($\nu_s(\text{COO}^-)$): Typically in the $1440\text{-}1335\text{ cm}^{-1}$ region.

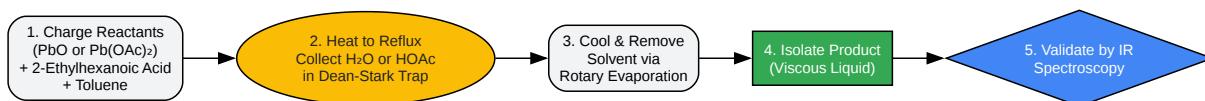
Expertise: The frequency separation (Δ) between these two bands ($\Delta = \nu_{as} - \nu_s$) is diagnostic of the coordination mode. A larger Δ value is associated with monodentate coordination, while a smaller Δ value suggests bidentate (chelating or bridging) coordination. This analysis allows for a validated assessment of the product's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR: These spectra will confirm the presence of the 2-ethylhexanoate ligand. The spectra are expected to be complex due to the aliphatic chain. The most downfield proton signal will be the methine (CH) proton at the C2 position. Upon salt formation, slight shifts in the proton and carbon signals adjacent to the carboxylate group are expected compared to the free acid.
- ^{207}Pb NMR: While less common, ^{207}Pb NMR spectroscopy could provide direct insight into the lead coordination environment. The chemical shift is highly sensitive to the number and type of atoms bonded to the lead nucleus, potentially allowing differentiation between monomeric and aggregated species.

Established Synthesis Protocols

The synthesis of lead(II) 2-ethylhexanoate can be approached via several reliable methods. The choice of protocol depends on the desired purity, scale, and available starting materials.


Protocol A: Ligand Exchange Reaction (Metathesis)

This is the most common and straightforward laboratory method, relying on an acid-base reaction between a lead source and 2-ethylhexanoic acid.

Causality: The reaction is driven by the formation of a stable salt and a volatile or insoluble byproduct (e.g., water or acetic acid), which can be removed to drive the equilibrium toward the product.

Step-by-Step Methodology:

- **Reactant Charging:** To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add lead(II) oxide (PbO) or lead(II) acetate (Pb(OAc)_2) (1.0 eq).
- **Solvent and Reagent Addition:** Add a suitable solvent such as toluene or xylene to create a stirrable slurry. Add a slight excess of 2-ethylhexanoic acid (2.1 - 2.2 eq).
- **Reaction:** Heat the mixture to reflux. Water (from PbO) or acetic acid (from Pb(OAc)_2) will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.
- **Workup:** Once the theoretical amount of byproduct is collected, cool the reaction mixture. The solvent is then removed under reduced pressure (rotary evaporation).
- **Validation:** The resulting viscous liquid is analyzed by IR spectroscopy to confirm the disappearance of the C=O band of the acid and the appearance of the carboxylate stretches.

[Click to download full resolution via product page](#)

Caption: Workflow for the Ligand Exchange Synthesis of Lead(II) 2-ethylhexanoate.

Protocol B: Electrochemical Synthesis

A more specialized method involves the electrochemical oxidation of a lead anode in the presence of 2-ethylhexanoic acid.[15]

Causality: An electric current is used to oxidize metallic lead (Pb^0 to Pb^{2+}) directly into the reaction medium containing the ligand, avoiding the need for a lead salt precursor. An anion exchange membrane is crucial to prevent the newly formed Pb^{2+} ions from being reduced back to lead metal at the cathode, thereby ensuring high product yield.[15]

Step-by-Step Methodology:

- **Electrolyzer Setup:** An electrolyzer is used, with the anode and cathode compartments separated by an anion exchange membrane.[15] A metallic lead plate serves as the anode, and a graphite rod serves as the cathode.[15]
- **Electrolyte Preparation:** The anolyte consists of 2-ethylhexanoic acid and an electroconductive additive (e.g., ammonium 2-ethylhexanoate) in a low-weight aliphatic alcohol like methanol.[15] The catholyte is a similar solution.[15]
- **Electrolysis:** A direct current is applied across the electrodes. At the anode, lead is oxidized to Pb^{2+} and immediately reacts with the 2-ethylhexanoate anions present.
- **Product Isolation:** The anolyte, now containing the dissolved product, is processed. The solvent is removed under reduced pressure to yield lead(II) 2-ethylhexanoate.[15]

Key Applications in Research and Development

The unique properties of lead(II) 2-ethylhexanoate make it a valuable precursor and catalyst.

- **Materials Science Precursor:** It is a key ingredient in Metal-Organic Deposition (MOD) techniques.[5][8] For example, it is used in spin-coating processes to create thin films of lead-containing materials, such as lead zirconate titanate (PZT) and lead lanthanum zirconate titanate (PLZT), which have important piezoelectric and ferroelectric properties.[5][8][16] It is also used to synthesize intermetallic nanoparticles (e.g., PtPb).[2][8]

- **Catalysis:** It serves as an effective catalyst for various polymerization reactions, including the production of polyurethanes and polyesters.[3][4] Its high solubility ensures it can function in homogeneous reaction media.
- **Industrial Applications:** It is widely used as a "drier" in oil-based paints and varnishes, where it catalyzes the oxidative cross-linking of drying oils, promoting the formation of a hard, durable film.[3][5] It also finds use as a heat stabilizer in PVC plastics and as an anti-corrosion additive in lubricating oils.[3][5]

Safety and Handling Protocols

Trustworthiness: A robust understanding of safety is non-negotiable when handling lead compounds. Lead(II) 2-ethylhexanoate is hazardous and requires strict safety protocols.

- **Primary Hazards:** The compound is classified as a reproductive toxin (Category 1A), a suspected carcinogen (Category 1B), and causes organ damage through prolonged or repeated exposure (Category 2).[17][18][19] It is also acutely toxic if swallowed or inhaled. [17][18]
- **Handling:**
 - Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18][20]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][21]
 - Avoid all direct contact with skin and eyes.[21] Do not handle until all safety precautions have been read and understood.[18][19]
- **Storage:** Store in a cool, dry, well-ventilated area in tightly sealed containers.[18][19][20] Store locked up and away from incompatible materials such as strong oxidizing agents.[17][18]
- **Disposal:** Dispose of as hazardous waste in accordance with all local, regional, and national regulations.[17][20] Do not allow the material to enter surface waters or sewer systems.[17]

Conclusion

Lead(II) 2-ethylhexanoate is more than a simple salt; it is a coordination compound whose properties are governed by the versatile bonding of its carboxylate ligands. This structural flexibility, leading to potential oligomeric or polymeric forms, is key to its solubility and reactivity. For researchers, understanding this structure is fundamental to its effective use as a precursor in materials synthesis and as a catalyst. Adherence to rigorous synthesis, characterization, and safety protocols is paramount to leveraging its capabilities while ensuring operator and environmental safety.

References

- Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb - PubChem. (n.d.).
- Material Safety Data Sheet - Vanderbilt University. (2004, June 14).
- LEAD 2-ETHYL HEXOATE - Island Pyrochemical Industries. (n.d.).
- Lead 2-Ethylhexanoate | AMERICAN ELEMENTS ®. (n.d.).
- Safety Data Sheet - Lead 2-ethylhexanoate. (2024, December 18). KISHIDA CHEMICAL CO., LTD.
- Synthesis of metal 2-ethylhexanoates. (n.d.). Google Patents.
- Safety Data Sheet - LEAD(II) 2-ETHYLHEXANOATE, 95%. (2022, April 13). Amazon S3.
- **Lead Bis(2-ethylhexanoate)** CAS 301-08-6: Properties, Applications, and Safety in Paint Drying and Catalysis. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD.
- lead 2-ethylhexanoate catalyst in electronic packaging processes. (2025, April 30). BDMAEE.
- Cas 301-08-6, **Lead bis(2-ethylhexanoate)** - LookChem. (n.d.).
- Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. (2025, August 7). ResearchGate.
- Lead 2-Ethylhexanoate CAS #: 301-08-6 - Refractory Metals, Rare Earth Elements Coupon. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. bdmaee.net [bdmaee.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Hexanoic acid, 2-ethyl-, lead(2+) salt (2:1) | C16H30O4Pb | CID 160451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. islandpyrochemical.com [islandpyrochemical.com]
- 8. Lead bis(2-ethylhexanoate) CAS#: 301-08-6 [m.chemicalbook.com]
- 9. strem.com [strem.com]
- 10. Lead(II) 2-ethylhexanoate (40.5%-42.5% Pb) | CymitQuimica [cymitquimica.com]
- 11. scbt.com [scbt.com]
- 12. LEAD(II) 2-ETHYLHEXANOATE | 16996-40-0 [m.chemicalbook.com]
- 13. Lead 2-Ethylhexanoate CAS #: 301-08-6 [eforu-chemical.com]
- 14. parchem.com [parchem.com]
- 15. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]
- 16. lookchem.com [lookchem.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. kishida.co.jp [kishida.co.jp]
- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 21. s3.amazonaws.com [s3.amazonaws.com]
- To cite this document: BenchChem. [molecular structure of Lead(II) 2-ethylhexanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581210#molecular-structure-of-lead-ii-2-ethylhexanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com